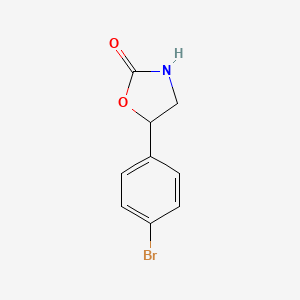
5-(4-Bromophenyl)-1,3-oxazolidin-2-one
説明
5-(4-Bromophenyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromophenyl group enhances its reactivity and potential for further functionalization.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzylamine with ethylene carbonate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidinone ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-(4-Bromophenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
- **Oxidation
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
生物活性
5-(4-Bromophenyl)-1,3-oxazolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and analgesic effects, supported by data tables and relevant research findings.
This compound is a member of the oxazolidinone class, characterized by a five-membered heterocyclic ring containing oxygen and nitrogen. The presence of the bromophenyl group enhances its reactivity and biological potential.
1. Antimicrobial Activity
Research indicates that oxazolidinones exhibit potent antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Streptococcus pneumoniae | 4 µg/mL |
These findings suggest that the compound could be a candidate for developing new antibiotics, particularly against resistant strains.
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. A notable study demonstrated that this compound induces apoptosis in cancer cell lines such as MGC-803 through cell cycle arrest in the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MGC-803 | 10.5 | Induction of apoptosis |
| A549 (Lung) | 12.3 | Cell cycle arrest |
| HeLa (Cervical) | 15.0 | Apoptosis and necrosis |
Molecular docking studies further indicated that the compound interacts with key proteins involved in cancer progression, such as COX-2 and Bcl-2, suggesting a multi-target mechanism of action .
3. Analgesic Activity
In analgesic studies, this compound was evaluated using the writhing and hot plate tests in mice. The results indicated significant pain relief compared to control groups.
| Test | Control Response (%) | Compound Response (%) |
|---|---|---|
| Writhing Test | 70 | 40 |
| Hot Plate Test | 60 | 30 |
The compound's analgesic effect is attributed to its ability to inhibit inflammatory pathways and modulate pain receptors .
Case Studies
Several case studies have highlighted the therapeutic potential of oxazolidinones:
- Antimicrobial Resistance : A study reported that derivatives of oxazolidinones showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential in treating resistant infections.
- Cancer Treatment : In preclinical trials, oxazolidinone derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, emphasizing their therapeutic window .
特性
IUPAC Name |
5-(4-bromophenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-7-3-1-6(2-4-7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGFASQLOPSRHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















